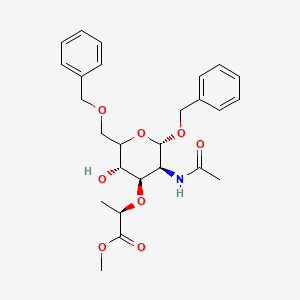

Benzyl N-Acetyl-6-O-benzyl-alpha-D-muramic Acid Methyl Ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzyl N-Acetyl-6-O-benzyl-alpha-D-muramic Acid Methyl Ester is a biochemical assay reagent used primarily in scientific research. It is a derivative of muramic acid, an amino sugar found in peptidoglycan, which is a major component of bacterial cell walls . The compound has a molecular formula of C26H33NO8 and a molecular weight of 487.54 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl N-Acetyl-6-O-benzyl-alpha-D-muramic Acid Methyl Ester involves multiple stepsThe acetylation of the amino group and the esterification of the carboxyl group are also crucial steps in the synthesis .

Industrial Production Methods

While specific industrial production methods are not widely documented, the synthesis generally follows similar steps as laboratory preparation but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound .

Analyse Des Réactions Chimiques

Types of Reactions

Benzyl N-Acetyl-6-O-benzyl-alpha-D-muramic Acid Methyl Ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the ester or acetyl groups.

Substitution: Nucleophilic substitution reactions can replace benzyl groups with other substituents

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Applications De Recherche Scientifique

Microbiological Applications

Peptidoglycan Research:

Benzyl N-Acetyl-6-O-benzyl-alpha-D-muramic Acid Methyl Ester serves as a model compound for studying the structure and function of peptidoglycan, which is crucial for maintaining the integrity of bacterial cell walls. Its structural similarity to natural muramic acid allows researchers to investigate the biosynthesis of peptidoglycan and its role in bacterial growth and division .

Antimicrobial Studies:

The compound has been utilized to evaluate the antimicrobial properties against various Gram-positive and Gram-negative bacteria. Its derivatives may enhance the efficacy of existing antibiotics by targeting the peptidoglycan layer, thus providing a pathway for developing new antibacterial agents .

Immunological Applications

Adjuvant Activity:

Research indicates that derivatives of muramic acid can act as immunoadjuvants. This compound has been studied for its ability to enhance immune responses when used in conjunction with vaccines. Its structural features may stimulate immune cells, thereby improving vaccine efficacy against bacterial infections .

Metabolic Labeling Probes:

This compound is also explored as a metabolic labeling probe in bacterial cell wall studies. The ability to modify the compound allows for tracking peptidoglycan synthesis and turnover in live bacteria, providing insights into bacterial metabolism and pathogenicity .

Medicinal Chemistry Applications

Drug Development:

The unique properties of this compound make it a candidate for drug development, particularly in creating new therapeutic agents targeting bacterial infections. Its ability to mimic natural substrates involved in bacterial cell wall synthesis makes it an attractive scaffold for designing novel antibiotics .

Cancer Research:

Recent studies have investigated the potential antitumor effects of muramic acid derivatives, including this compound. By modifying its structure, researchers aim to enhance its activity against specific cancer cell lines, exploring its role as a therapeutic agent in oncology .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus. The results indicated a potential application in treating antibiotic-resistant infections .

Case Study 2: Immunoadjuvant Potential

In another study, this compound was tested as an adjuvant in vaccine formulations against tuberculosis. The findings suggested that it could enhance T-cell responses, indicating its utility in improving vaccine strategies against mycobacterial infections .

Mécanisme D'action

The mechanism of action of Benzyl N-Acetyl-6-O-benzyl-alpha-D-muramic Acid Methyl Ester involves its interaction with bacterial cell wall synthesis pathways. The compound can inhibit enzymes involved in the synthesis of peptidoglycan, thereby disrupting bacterial cell wall formation and leading to cell lysis .

Comparaison Avec Des Composés Similaires

Similar Compounds

Benzyl N-Acetyl-4,6-O-benzylidene-alpha-D-muramic Acid Methyl Ester: Another derivative of muramic acid with similar applications.

N-Acetyl-1-O-(phenylmethyl)-4,6-O-(phenylmethylene)-alpha-muramic Acid Methyl Ester: A structurally related compound used in similar research contexts.

Uniqueness

Benzyl N-Acetyl-6-O-benzyl-alpha-D-muramic Acid Methyl Ester is unique due to its specific substitution pattern, which provides distinct chemical properties and reactivity. This makes it particularly useful in studying bacterial cell wall synthesis and developing targeted antibiotics .

Activité Biologique

Benzyl N-Acetyl-6-O-benzyl-alpha-D-muramic Acid Methyl Ester (commonly referred to as Benzyl Muramic Acid Methyl Ester) is a derivative of N-acetylmuramic acid (NAM), a crucial component of the peptidoglycan layer in bacterial cell walls. This compound has garnered attention for its potential biological activities, particularly in the context of antibacterial properties and its interactions with bacterial enzymes. This article explores the biological activity of Benzyl Muramic Acid Methyl Ester, focusing on its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

Benzyl Muramic Acid Methyl Ester is characterized by the following chemical structure:

- Molecular Formula : C26H31NO8

- CAS Number : 107671-54-5

- Molecular Weight : 467.53 g/mol

The compound features a benzyl group attached to the N-acetyl and 6-O-benzyl modifications of the muramic acid backbone, which enhances its lipophilicity and may influence its biological interactions.

Antibacterial Properties

Benzyl Muramic Acid Methyl Ester exhibits significant antibacterial activity due to its structural similarity to NAM, which is integral to bacterial cell wall synthesis. The following points summarize its antibacterial mechanisms:

- Inhibition of Peptidoglycan Synthesis : By mimicking NAM, Benzyl Muramic Acid Methyl Ester can interfere with peptidoglycan synthesis, leading to bacterial cell lysis. This mechanism is similar to that of beta-lactam antibiotics, which target enzymes involved in cell wall synthesis .

- Substrate for Bacterial Enzymes : The compound serves as a substrate for various bacterial enzymes such as MurQ, which hydrolyzes NAM derivatives. Understanding these interactions can lead to insights into peptidoglycan recycling and antibiotic resistance mechanisms .

Case Studies

-

Study on E. coli :

A study investigated the incorporation of acetylated NAM derivatives into E. coli's peptidoglycan layer. The results indicated that while some acetylated probes were utilized by E. coli, others, including those with bulky groups like benzyl, were not effectively incorporated. This suggests that structural modifications can significantly impact biological activity and enzyme interaction . -

Inhibition Assays :

In vitro assays demonstrated that Benzyl Muramic Acid Methyl Ester inhibited the growth of various Gram-positive and Gram-negative bacteria. The inhibition was dose-dependent, highlighting its potential as a lead compound for developing new antibacterial agents .

Research Findings

Recent research has focused on the development of probes based on N-acetylmuramic acid to study bacterial cell wall dynamics:

- Fluorescent Probes : Researchers developed fluorescent probes derived from NAM to visualize peptidoglycan biosynthesis in live bacteria. These probes help elucidate how modifications affect cellular uptake and metabolism .

- Enzyme Interaction Studies : Detailed studies on hydrolases like MurQ have shown that modifications in the NAM structure can alter enzyme specificity and activity. This knowledge is critical for designing inhibitors that can circumvent bacterial resistance mechanisms .

Data Table: Biological Activity Summary

Propriétés

IUPAC Name |

methyl (2R)-2-[(2S,3S,4R,5S)-3-acetamido-5-hydroxy-2-phenylmethoxy-6-(phenylmethoxymethyl)oxan-4-yl]oxypropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H33NO8/c1-17(25(30)31-3)34-24-22(27-18(2)28)26(33-15-20-12-8-5-9-13-20)35-21(23(24)29)16-32-14-19-10-6-4-7-11-19/h4-13,17,21-24,26,29H,14-16H2,1-3H3,(H,27,28)/t17-,21?,22+,23-,24-,26+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSTACECEWGGFLK-ISOSPYKESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)OC1C(C(OC(C1O)COCC2=CC=CC=C2)OCC3=CC=CC=C3)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)OC)O[C@@H]1[C@@H]([C@H](OC([C@H]1O)COCC2=CC=CC=C2)OCC3=CC=CC=C3)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H33NO8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.